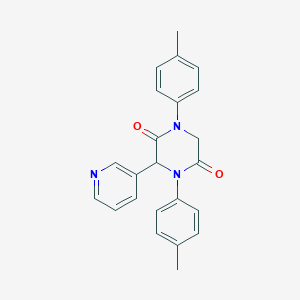![molecular formula C26H26ClN3O4 B242455 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B242455.png)
4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CEP-1347 and is a potent inhibitor of the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway is a crucial signaling pathway that plays a significant role in several cellular processes, including apoptosis, inflammation, and stress response. CEP-1347 has shown promising results in several preclinical studies, making it a potential candidate for the treatment of several diseases.
Wirkmechanismus
CEP-1347 exerts its effects by inhibiting the 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione pathway. The this compound pathway is a crucial signaling pathway that plays a significant role in several cellular processes, including apoptosis, inflammation, and stress response. CEP-1347 inhibits the this compound pathway by binding to the ATP-binding site of this compound and preventing its activation. This inhibition leads to the downregulation of several downstream signaling pathways, ultimately leading to the prevention of neuronal death.
Biochemical and Physiological Effects:
CEP-1347 has several biochemical and physiological effects that have been extensively studied. One of the most significant effects is the prevention of neuronal death. CEP-1347 has been shown to protect neurons from oxidative stress and prevent neuronal death in several preclinical studies. Additionally, CEP-1347 has been shown to reduce inflammation and prevent the activation of several downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of CEP-1347 is its potency as a 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione inhibitor. CEP-1347 has been shown to be a potent inhibitor of the this compound pathway, making it a valuable tool for studying the role of the this compound pathway in several cellular processes. However, one of the significant limitations of CEP-1347 is its potential toxicity. CEP-1347 has been shown to have toxic effects on several organs, including the liver and kidneys, making it challenging to use in vivo.
Zukünftige Richtungen
There are several future directions for the study of CEP-1347. One of the most significant areas of research is the potential use of CEP-1347 in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to determine the potential toxicity of CEP-1347 and to develop safer 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione inhibitors. Finally, the potential use of CEP-1347 in combination with other drugs for the treatment of several diseases should be explored.
Synthesemethoden
The synthesis of CEP-1347 is a complex process that involves several steps. The first step involves the reaction of 4-chloroaniline with 2,4-dimethoxybenzaldehyde to form the corresponding imine. The imine is then reduced using sodium borohydride to obtain 4-(2,4-dimethoxyphenyl)-1-(4-chlorophenyl)butane-1,3-diamine. This compound is then reacted with 4-dimethylaminophenyl isocyanate to form the final product, CEP-1347.
Wissenschaftliche Forschungsanwendungen
CEP-1347 has been extensively studied for its potential use in several scientific research applications. One of the most significant areas of research is the potential use of CEP-1347 in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Preclinical studies have shown that CEP-1347 can protect neurons from oxidative stress and prevent neuronal death, making it a potential candidate for the treatment of these diseases.
Eigenschaften
Molekularformel |
C26H26ClN3O4 |
|---|---|
Molekulargewicht |
480 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]piperazine-2,5-dione |
InChI |
InChI=1S/C26H26ClN3O4/c1-28(2)19-9-5-17(6-10-19)25-26(32)29(22-14-13-21(33-3)15-23(22)34-4)16-24(31)30(25)20-11-7-18(27)8-12-20/h5-15,25H,16H2,1-4H3 |
InChI-Schlüssel |
YYADCUUGJFSYSA-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)OC)OC |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Dimethylamino)phenyl]-1-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242381.png)
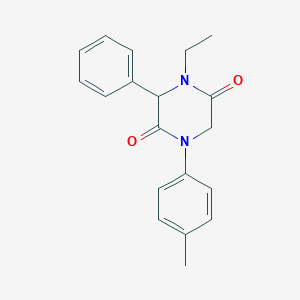


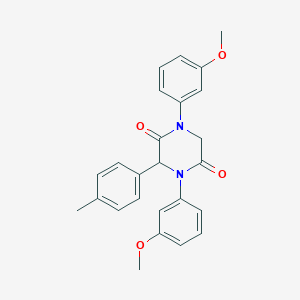
![3-[4-(Dimethylamino)phenyl]-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242387.png)
![1,4-Bis(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242388.png)
![3-[4-(Dimethylamino)phenyl]-4-(2,3-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242392.png)
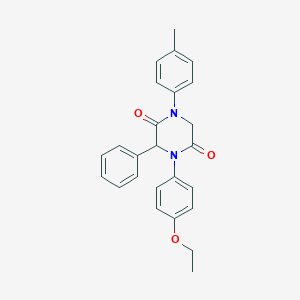

![4-(4-Ethoxyphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242400.png)
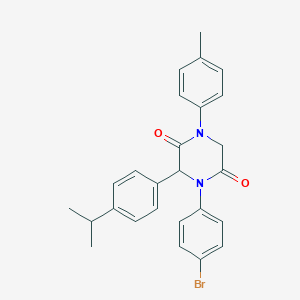
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione](/img/structure/B242402.png)
